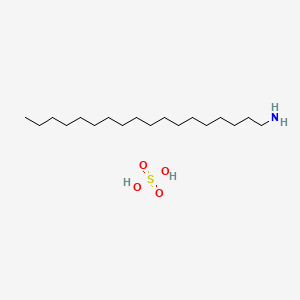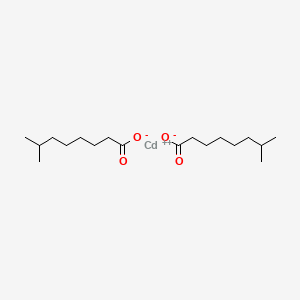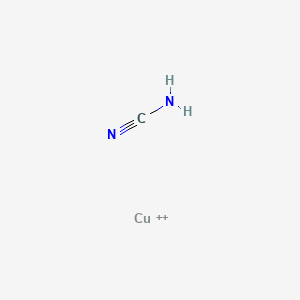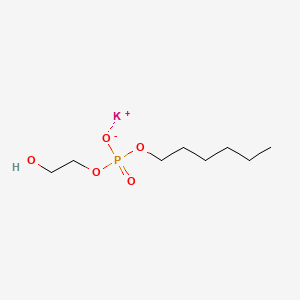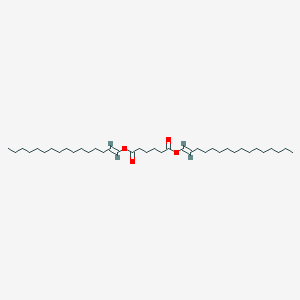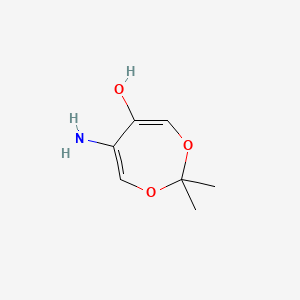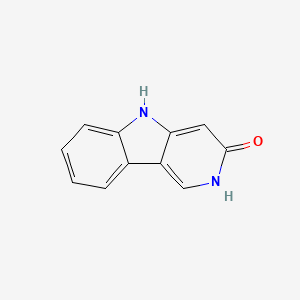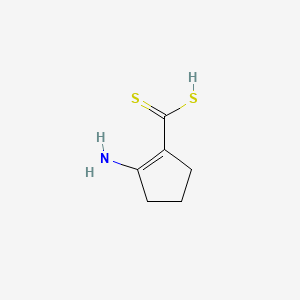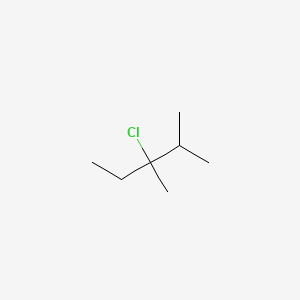
3-Chloro-2,3-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,3-dimethylpentane: is an organic compound with the molecular formula C7H15Cl . It belongs to the class of alkyl halides, specifically haloalkanes, where a chlorine atom is attached to a carbon atom in the pentane chain. This compound is characterized by its unique structure, where the chlorine atom is bonded to the third carbon of a dimethyl-substituted pentane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,3-dimethylpentane can be achieved through various methods. One common approach involves the chlorination of 2,3-dimethylpentane. This reaction typically requires the presence of a chlorine source, such as chlorine gas (Cl2), and a radical initiator like ultraviolet light or heat to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Scientific Research Applications
3-Chloro-2,3-dimethylpentane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom . In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
2-Chloro-2,3-dimethylpentane: Similar in structure but with the chlorine atom attached to the second carbon.
3,3-Dimethylpentane: Lacks the chlorine atom but has a similar carbon skeleton.
2,3-Dimethylpentane: A non-halogenated analog with a similar carbon framework.
Uniqueness: 3-Chloro-2,3-dimethylpentane is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for the study of both substitution and elimination mechanisms, making it valuable in research and industrial applications .
Properties
CAS No. |
595-38-0 |
|---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-5-7(4,8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
ZLYYSVISQMZHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
